
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the propanamide group, the introduction of the methylsulfonyl group to the phenyl ring, and the attachment of the thiophen-2-yl group to the cyclopentyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the methylsulfonyl group could potentially undergo a variety of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Quantum Chemical Studies on Anti-Prostatic Carcinoma Drug
Bicalutamide, a drug with a similar sulfonamide component, has been subjected to quantum chemical studies to understand its steric energy and the most energetically favorable conformation for blocking androgen receptors on prostate cancer cells. These studies provide a foundation for understanding how modifications to the molecular structure could enhance drug efficacy or reduce side effects (Otuokere & Amaku, 2015).
Biocatalysis in Drug Metabolism
The synthesis of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis was explored to support full structure characterization of metabolites by NMR. This approach aids in understanding drug metabolism and facilitating the development of analytical standards for clinical investigations (Zmijewski et al., 2006).
Anticonvulsant Agents Incorporating a Sulfonamide Moiety
Research into heterocyclic compounds containing a sulfonamide moiety has led to the synthesis of compounds with significant anticonvulsive effects. These studies underscore the therapeutic potential of sulfonamide derivatives in treating convulsive disorders (Farag et al., 2012).
Antimicrobial Evaluation of Sulfonamide Derivatives
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties demonstrated promising antimicrobial activities. Such studies contribute to the development of novel antimicrobial agents, addressing the rising challenge of antibiotic resistance (Darwish et al., 2014).
Nonsteroidal Antiandrogens and Androgen Receptor Modulators
Several studies have focused on the synthesis and structure-activity relationships of compounds related to nonsteroidal antiandrogens and selective androgen receptor modulators. These compounds show potential for treating androgen-responsive diseases with reduced side effects, highlighting the importance of sulfonamide derivatives in medicinal chemistry (Tucker et al., 1988; Wu et al., 2006).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, it might interact with specific proteins or enzymes in the body. The presence of the amide group and the aromatic rings could allow it to form interactions with biological molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-26(23,24)17-9-6-16(7-10-17)8-11-19(22)21-15-20(12-2-3-13-20)18-5-4-14-25-18/h4-7,9-10,14H,2-3,8,11-13,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDUDLSNWHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)
![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)
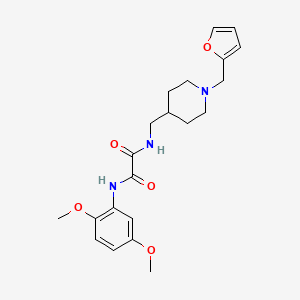
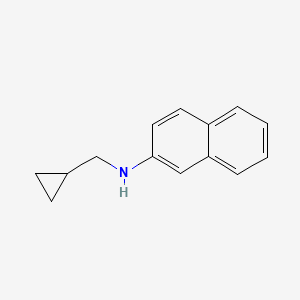

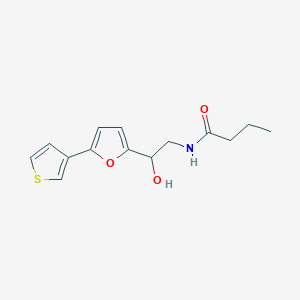
![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)
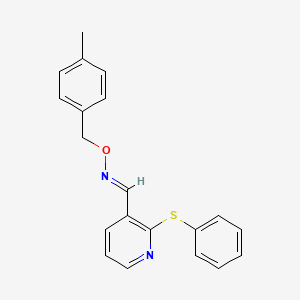
![N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2991672.png)
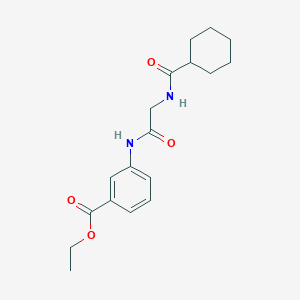
![N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2991674.png)
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)
